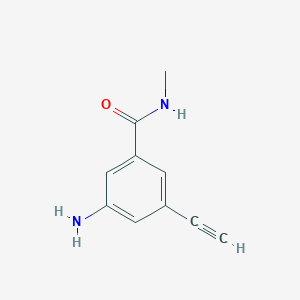

3-Amino-5-ethynyl-N-methylbenzamide

Description

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-amino-5-ethynyl-N-methylbenzamide |

InChI |

InChI=1S/C10H10N2O/c1-3-7-4-8(10(13)12-2)6-9(11)5-7/h1,4-6H,11H2,2H3,(H,12,13) |

InChI Key |

VFCXEGHZQBXRFW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)C#C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Methylbenzamide Core with 3-Amino Substitution

A common approach to preparing 3-amino-N-methylbenzamide derivatives involves the reaction of substituted benzoic acid derivatives or their esters with methylamine. For example, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide analogs has been reported by reacting 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine under alkaline conditions to afford the corresponding N-methylbenzamide derivatives with high purity and yield.

In another method, 2-amino-3,5-dichloro-N-methylbenzamide was synthesized via a one-pot reaction by adding isatoic anhydride to a solvent followed by dropwise addition of methylamine solution. After extraction, chlorination with trichloroisocyanuric acid afforded the dichloro-substituted product with high yield and purity. This method highlights the efficiency of one-pot synthesis and the use of chlorination reagents for selective substitution.

Introduction of the Ethynyl Group at the 5-Position

The ethynyl group at the 5-position is typically introduced via palladium-catalyzed Sonogashira coupling reactions. This reaction couples a halogenated aromatic precursor (e.g., 5-bromo- or 5-iodo-substituted benzamide) with terminal alkynes under mild conditions.

An example from antiviral compound synthesis demonstrates the use of 5-bromo-3-iodo-substituted heterocycles reacting with terminal alkynes in the presence of Pd(PPh3)2Cl2 and CuI catalysts in tetrahydrofuran (THF) with triethylamine as base at 30°C overnight. The reaction yields ethynylated products with high efficiency (e.g., 80% yield). This method is adaptable to benzamide derivatives.

Amide Bond Formation Using Coupling Agents

Amide bond formation is frequently achieved using coupling agents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) in polar aprotic solvents like dimethylformamide (DMF). For instance, the synthesis of 2-aminobenzamide derivatives bearing various substituents was accomplished by stirring the acid precursor with BOP, DMAP, and TEA, followed by addition of 1,2-diaminobenzene at room temperature for 48 hours. Purification by column chromatography yielded the target amides in good yields.

Representative Experimental Procedure and Data

Analysis of Preparation Methods

- Efficiency: The use of one-pot reactions and mild palladium-catalyzed coupling conditions enhances overall synthetic efficiency.

- Selectivity: Controlled halogenation and selective coupling ensure the ethynyl group is introduced specifically at the 5-position without affecting the amino or amide functionalities.

- Purity: Purification by column chromatography and recrystallization yields high-purity products suitable for further biological or chemical studies.

- Scalability: The described methods employ commercially available reagents and standard laboratory techniques, facilitating scale-up for industrial or research applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethynyl-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydroxide.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Alkenyl and alkyl derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-ethynyl-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethynyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target molecules, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

Key Implications :

- The hydroxyl group enhances solubility through hydrogen bonding, whereas the ethynyl group in 3-Amino-5-ethynyl-N-methylbenzamide likely increases lipophilicity.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

Structural Differences :

- Substituents: Incorporates a thiazolidinone ring conjugated to the benzamide core, contrasting with the ethynyl and amino groups in the target compound.

Key Implications :

- The thiazolidinone moiety may confer biological activity (e.g., antimicrobial or anti-inflammatory properties), whereas the ethynyl group in the target compound could enable click chemistry applications.

- The electron-withdrawing nature of the thiazolidinone ring contrasts with the electron-rich ethynyl group, affecting electronic distribution and reactivity.

3-[6-Amino-5-(6-ethoxy-2-naphthyl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide

Structural Differences :

- Substituents: Features a naphthyl-pyridine hybrid structure and a dimethylaminoethyl side chain, differing significantly in complexity from the target compound’s ethynyl group .

- Molecular Weight: Higher molecular weight (MF: C₃₁H₃₁N₅O₂) compared to the target compound’s simpler structure, likely impacting pharmacokinetics.

Key Implications :

- The bulky naphthyl group may enhance binding to hydrophobic pockets in biological targets, whereas the ethynyl group’s linear geometry could favor different interaction profiles.

- The dimethylaminoethyl side chain introduces basicity, which is absent in the N-methyl group of the target compound.

3-Amino-N-benzyl-5-methylbenzamide

Structural Differences :

Key Implications :

- The 5-methyl substituent lacks the electronic effects of the ethynyl group, resulting in weaker electron-withdrawing character.

3-Amino-N-(2-fluoro-5-methylphenyl)benzamide

Structural Differences :

Key Implications :

- Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas the ethynyl group may improve reactivity in cross-coupling reactions.

- The absence of an ethynyl group simplifies synthesis but limits applications in alkyne-specific chemistry.

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Key Substituents | Electronic Effects | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 3-NH₂, 5-C≡CH, N-CH₃ | Ethynyl (electron-withdrawing) | ~244 (estimated) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-CH₃, N-(2-hydroxy-tert-butyl) | Hydroxyl (electron-donating) | 223.28 (calculated) |

| 3-Amino-N-benzyl-5-methylbenzamide | 3-NH₂, 5-CH₃, N-benzyl | Benzyl (steric bulk) | 240.30 (estimated) |

| 3-Amino-N-(2-fluoro-5-methylphenyl)benzamide | 3-NH₂, 2-F, 5-CH₃ | Fluorine (electron-withdrawing) | 244.26 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.